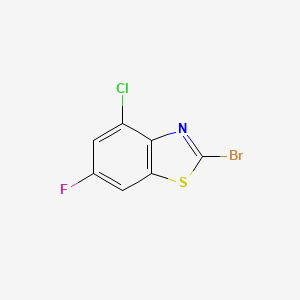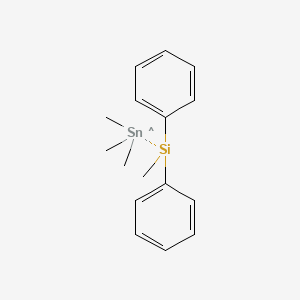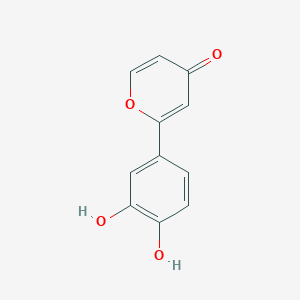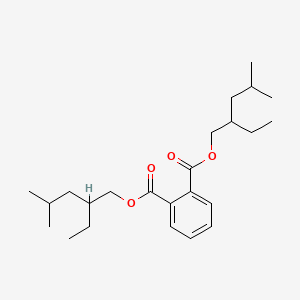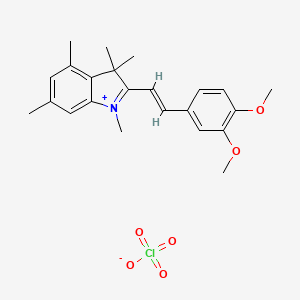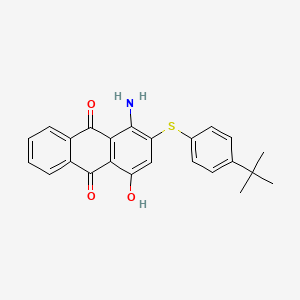
ANTHRAQUINONE, 1-AMINO-2-(tert-BUTYLPHENYL)THIO-4-HYDROXY-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy-: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone derivatives typically involves multiple steps, including the introduction of amino, thio, and hydroxy groups. One common method involves the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method. This process allows for efficient and controllable synthesis, achieving high yields under optimized conditions .
Industrial Production Methods: Industrial production of anthraquinone derivatives often employs large-scale continuous-flow reactors to ensure consistent quality and high yield. The process parameters, such as reaction temperature, residence time, and molar ratios, are carefully controlled to optimize the production .
Analyse Des Réactions Chimiques
Types of Reactions: Anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can be tailored for specific applications in dyes, pigments, and pharmaceuticals .
Applications De Recherche Scientifique
Chemistry: Anthraquinone derivatives are widely used as intermediates in the synthesis of dyes and pigments. Their ability to undergo various chemical transformations makes them valuable building blocks in organic synthesis .
Biology and Medicine: In medicinal chemistry, anthraquinone derivatives have shown promise as anticancer agents. They inhibit cancer progression by targeting essential cellular proteins such as kinases and topoisomerases .
Industry: Anthraquinone derivatives are used in the production of high-performance dyes and pigments, which are essential in textiles, plastics, and coatings. Their stability and colorfastness make them ideal for industrial applications .
Mécanisme D'action
The mechanism of action of anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cell proliferation, such as topoisomerases, which are essential for DNA replication and repair. By binding to these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 1-aminoanthraquinone
- 1,5-diaminoanthraquinone
- 2-aminoanthraquinone
Comparison: Compared to other anthraquinone derivatives, anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- exhibits unique properties due to the presence of the tert-butylphenylthio group. This group enhances the compound’s lipophilicity and may improve its ability to penetrate cell membranes, making it a potentially more effective anticancer agent .
Propriétés
Numéro CAS |
31571-94-5 |
|---|---|
Formule moléculaire |
C24H21NO3S |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
1-amino-2-(4-tert-butylphenyl)sulfanyl-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO3S/c1-24(2,3)13-8-10-14(11-9-13)29-18-12-17(26)19-20(21(18)25)23(28)16-7-5-4-6-15(16)22(19)27/h4-12,26H,25H2,1-3H3 |
Clé InChI |
FFARFOCDTANISC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


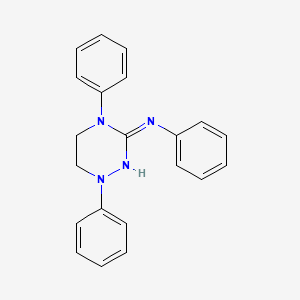
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
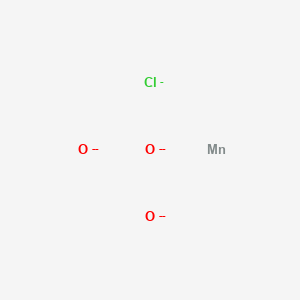
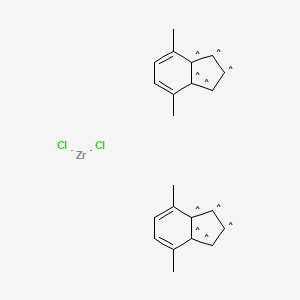
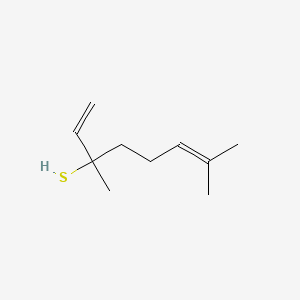
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)

![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-16-phenylmethoxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaen-2-ol](/img/structure/B13818125.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
